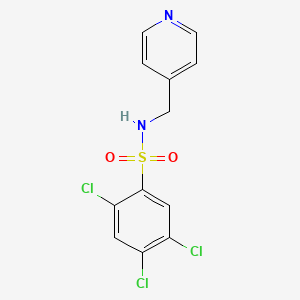

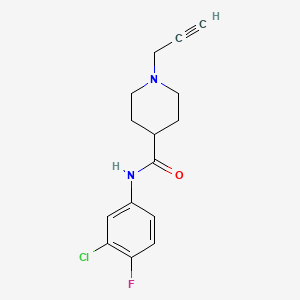

(4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis of Novel Derivatives with Biological Activity : Fathalla et al. (2002) explored the synthesis of new derivatives using 2-thiouracil-5-sulfonylchloride, which reacted with various amines to produce compounds with potential biological effects (Fathalla et al., 2002).

Antimicrobial and Antifungal Activities : A study by Patel and Patel (2012) characterized new pyridine analogs and assessed their antibacterial and antifungal properties, demonstrating their potential in antimicrobial applications (Patel & Patel, 2012).

Chemical Synthesis and Reactivity : In a study by Markitanov et al. (2016), new 4-(trifluoromethyl)pyrrolidines containing various groups, including sulfonyl, were synthesized, showcasing the versatility of these compounds in chemical synthesis (Markitanov et al., 2016).

Metal-Free Photoredox Catalysis in Organic Synthesis : Ociepa et al. (2018) developed a metal-free photoredox strategy for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from primary amine derivatives, a process relevant in the synthesis of complex organic molecules (Ociepa et al., 2018).

Synthesis of Sulfonamides for Antimicrobial and Anticancer Activities : Abdel-megeed et al. (2013) synthesized diphenyl (arylamino)(pyridin-3-yl)methylphosphonates and evaluated their antimicrobial and anticancer activities, highlighting the potential therapeutic applications of these compounds (Abdel-megeed et al., 2013).

Oxidative Deprotection in Organic Synthesis : Sampson and Honek (1999) demonstrated an efficient method for removing the diphenylmethyl amino protecting group, which is relevant in the synthesis of various organic compounds including α-amino phosphinates and α-amino phosphonates (Sampson & Honek, 1999).

Inhibition of Carbonic Anhydrase and Acetylcholine Esterase : Akıncıoğlu et al. (2014) investigated the inhibition of human carbonic anhydrase and acetylcholine esterase by novel sulphamides and sulphonamides incorporating the tetralin scaffold, suggesting their use in treating various conditions (Akıncıoğlu et al., 2014).

properties

IUPAC Name |

2,4,5-trichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl3N2O2S/c13-9-5-11(15)12(6-10(9)14)20(18,19)17-7-8-1-3-16-4-2-8/h1-6,17H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGBPQAUBKKRGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B2699795.png)

![3-[(5-Chloro-2-methoxyphenyl)amino]-6-(4-ethoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2699796.png)

![3,4-Difluoro-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide](/img/structure/B2699797.png)

![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2699800.png)

![7-bromo-12-(3-chlorophenyl)-2,3,9,9a-tetrahydro-1H-3a,9-(epiminomethanoimino)cyclopenta[b]chromene-11-thione](/img/structure/B2699805.png)

![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2699808.png)

![N-(3-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2699810.png)

![3-[(4-Butylphenyl)sulfamoyl]benzoic acid](/img/structure/B2699812.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide](/img/structure/B2699815.png)